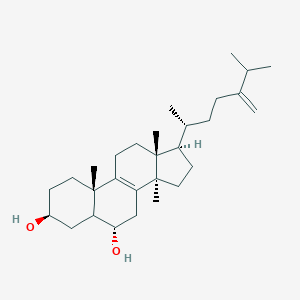
14-Methylergosta-8,24(28)-dien-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methylergosta-8,24(28)-dien-3,6-diol, also known as ergosterol, is a sterol found in fungi and some plants. It is a precursor of vitamin D2 and is involved in the regulation of membrane fluidity in fungal cells. Ergosterol has been the subject of extensive research due to its unique chemical structure and biological properties.
Mécanisme D'action
Ergosterol plays a crucial role in maintaining membrane fluidity and stability in fungal cells. It is also involved in the regulation of cell growth and differentiation. The exact mechanism of action of 14-Methylergosta-8,24(28)-dien-3,6-diol is still not fully understood, but it is believed to interact with other membrane components and proteins to regulate various cellular processes.
Biochemical and Physiological Effects:
Ergosterol has been shown to have a variety of biochemical and physiological effects on fungal cells. It is involved in the regulation of membrane permeability, ion transport, and oxidative stress response. Ergosterol also plays a role in the synthesis of secondary metabolites, such as mycotoxins and antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Ergosterol has several advantages as a biomarker for fungal biomass. It is relatively stable and can be easily extracted from various environmental samples. However, 14-Methylergosta-8,24(28)-dien-3,6-diol has some limitations, such as its susceptibility to degradation by UV radiation and its inability to distinguish between living and dead fungal cells.
Orientations Futures
There are several future directions for research on 14-Methylergosta-8,24(28)-dien-3,6-diol. One area of interest is the development of new methods for the extraction and quantification of this compound from environmental samples. Another area of research is the investigation of the role of this compound in the pathogenesis of fungal infections. Additionally, there is a growing interest in the use of this compound as a target for antifungal drugs.
Méthodes De Synthèse
Ergosterol can be synthesized from the fungus Saccharomyces cerevisiae, which is commonly used in the production of beer and bread. The synthesis process involves the conversion of lanosterol, a precursor of 14-Methylergosta-8,24(28)-dien-3,6-diol, into this compound through a series of enzymatic reactions.
Applications De Recherche Scientifique
Ergosterol has been widely used in scientific research as a biomarker for fungal biomass. It has been used to estimate fungal biomass in various environments, including soil, water, and air. Ergosterol has also been used as a tool to study the ecology and diversity of fungal communities.
Propriétés
Numéro CAS |
120523-06-0 |
|---|---|
Formule moléculaire |
C8H6N4O2 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(3S,6S,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C29H48O2/c1-18(2)19(3)8-9-20(4)22-11-14-29(7)24-17-26(31)25-16-21(30)10-13-27(25,5)23(24)12-15-28(22,29)6/h18,20-22,25-26,30-31H,3,8-17H2,1-2,4-7H3/t20-,21+,22-,25?,26+,27-,28-,29+/m1/s1 |
Clé InChI |
NJXNPGUJLIESKD-UTEOVFRVSA-N |
SMILES isomérique |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C[C@@H](C4[C@@]3(CC[C@@H](C4)O)C)O)C)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C)C |
SMILES canonique |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C)C |
Synonymes |
14-MEDDO 14-methylergosta-8,24(28)-dien-3,6-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



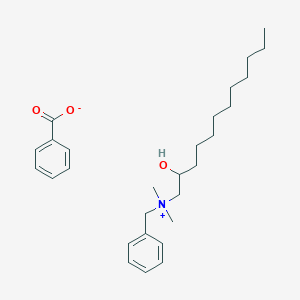
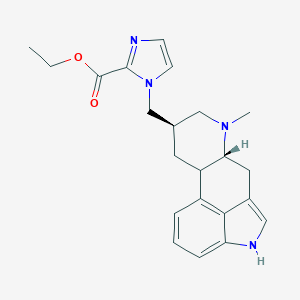
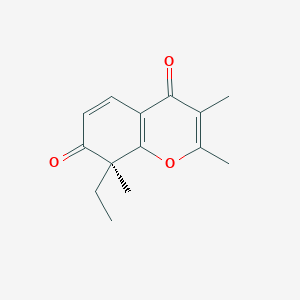
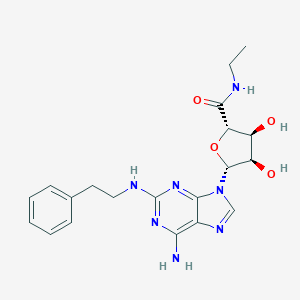
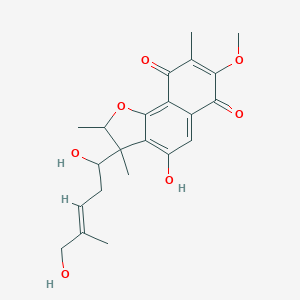
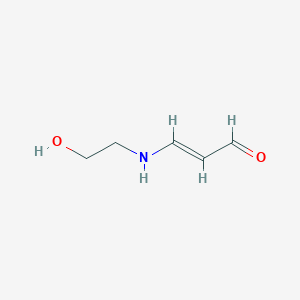
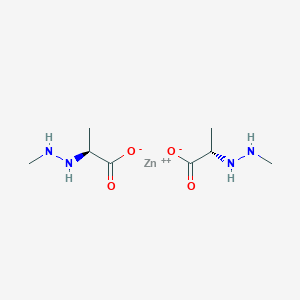
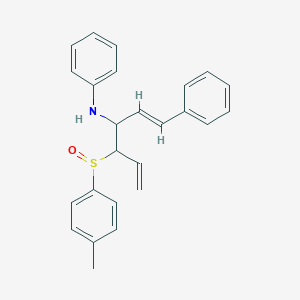
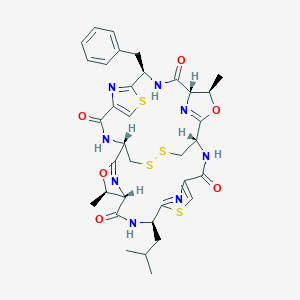
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
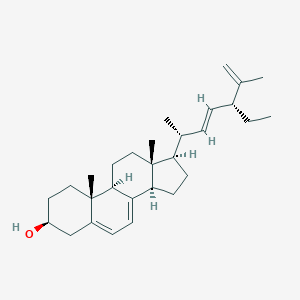
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)
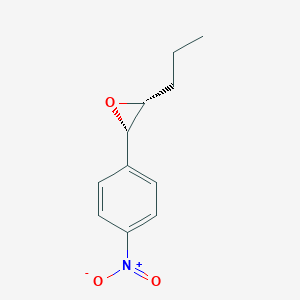
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)